N-{2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide
Description
The compound N-{2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide is a heterocyclic molecule featuring a thiophene-2-carboxamide core linked to an indole moiety via an ethyl chain. The indole ring is substituted at the 3-position with a sulfanyl group bound to a carbamoylmethyl group, which is further attached to a 2-methoxyphenyl ring. This structure combines pharmacophores known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects .
Properties
IUPAC Name |
N-[2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-30-20-10-5-3-8-18(20)26-23(28)16-32-22-15-27(19-9-4-2-7-17(19)22)13-12-25-24(29)21-11-6-14-31-21/h2-11,14-15H,12-13,16H2,1H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWZTGPGKMHEOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the indole derivative with the thiophene-2-carboxamide under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxamide can produce amines .
Scientific Research Applications
N-{2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the presence of the indole and thiophene moieties suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with key analogs:
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Biological Activity | References |
|---|---|---|---|---|
| N-{2-[3-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide | 2-Methoxyphenyl carbamoylmethyl sulfanyl, indole, ethyl linker | ~453.5 (calculated) | Potential antimicrobial, anti-inflammatory | [3, 7] |
| N-(2-Nitrophenyl)thiophene-2-carboxamide | 2-Nitrophenyl, no indole | 238.24 | Antibacterial, antifungal | [7] |
| N-(2-(2-Methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide (CAS 442632-72-6) | 2-Methylindole, ethyl linker | 284.38 | Intermediate for pharmaceuticals | [8] |
| 3-[(3,4-Dichlorobenzyl)sulfanyl]-N-(methylsulfonyl)thiophene-2-carboxamide | 3,4-Dichlorobenzyl sulfanyl, methylsulfonyl | 413.37 | Not explicitly reported (pesticide?) | [9] |
| N-(4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl)thiophene-2-carboxamide | Thiazole, isoindole-dione, ethyl linker | ~401.4 (calculated) | Not explicitly reported (anticancer?) | [10] |
Key Observations:
Substituent Diversity : The target compound’s 2-methoxyphenyl carbamoylmethyl sulfanyl group distinguishes it from analogs with nitro (e.g., [7]), methylindole ([8]), or dichlorobenzyl ([9]) substituents. The methoxy group may enhance solubility and metabolic stability compared to nitro or halogenated groups .
Heterocyclic Core : Thiophene-2-carboxamide is a common motif across all analogs, suggesting shared electronic properties conducive to π-π stacking or hydrogen bonding .
Biological Activity
N-{2-[3-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, structural characteristics, and relevant case studies.
Structural Characteristics
The compound features several key functional groups that contribute to its biological activity:
- Indole and Thiophene Moieties : These aromatic rings are known for their role in biological interactions.
- Methoxyphenyl Group : This substituent may enhance lipophilicity and modulate receptor interactions.
- Carbamoyl and Sulfanyl Groups : These functionalities are critical for the compound's potential to interact with biological targets.
Preliminary studies suggest that this compound may exhibit the following biological effects:
- Anti-inflammatory Activity : The compound has shown promise in modulating pathways involved in inflammation, potentially through inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Initial assays indicate cytotoxic effects against various cancer cell lines, suggesting it may interfere with cell proliferation mechanisms.
In Vitro Studies
- Cytotoxicity Assays :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to determine how variations in structure affect biological activity:
| Compound Variation | Biological Activity | Observations |
|---|---|---|
| Presence of Methoxy Group | Enhanced lipophilicity | Increased receptor binding affinity |
| Substitution on Indole Ring | Variable cytotoxicity | Modulates interaction with cancer cell receptors |
| Sulfanyl Group Variations | Altered anti-inflammatory effects | Influences interaction with inflammatory pathways |
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-(4-methoxyphenyl)benzamide | Methoxy substitution | Anti-inflammatory |
| 5-Fluoro-N-(4-methylphenyl)benzamide | Fluorine substitution | Anticancer |
| N-(3-pyridyl)benzamide | Pyridine ring substitution | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for this compound?
- Synthesis : A common approach involves coupling thiophene-2-carbonyl chloride derivatives with substituted indole precursors. For example, amidation reactions using acetonitrile as a solvent under reflux (1–2 hours) yield intermediates, followed by purification via solvent evaporation .
- Characterization :
- Elemental Analysis (CHN) : Confirm molecular formula and purity .
- X-ray Crystallography : Resolve bond lengths, dihedral angles (e.g., benzene-thiophene rings: 8.5–13.5°) .
- NMR/FT-IR : Validate functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Q. How can researchers optimize reaction yields for intermediates?
- Key Variables :
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution .
- Temperature : Reflux conditions (70–80°C) improve reaction kinetics .
- Purification : Slow solvent evaporation yields high-purity crystals for crystallography .
Advanced Research Questions
Q. How to resolve discrepancies in crystallographic data for structurally similar analogs?
- Case Study : Dihedral angles between benzene and thiophene rings in analogs vary (8.5° vs. 13.5°) due to steric effects from substituents like nitro groups .
- Methodology :
- Use density functional theory (DFT) to model steric/electronic interactions.
- Compare root-mean-square deviations (RMSD) across crystal structures .
Q. What strategies mitigate cytotoxicity in biological activity assays?
- Experimental Design :
- Dose-Response Curves : Establish IC₅₀ values in mammalian cell lines (e.g., HEK-293) .
- Structure Modifications : Introduce hydrophilic groups (e.g., hydroxyl) to reduce membrane permeability .
- Data Interpretation : Cross-validate cytotoxicity with bacterial (e.g., E. coli) and fungal (e.g., C. albicans) models .
Q. How to analyze contradictory bioactivity data across studies?
- Example : A thiophene-carboxamide analog showed antifungal activity in one study but was inactive in another .
- Resolution :
- Assay Conditions : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and incubation time (24–48 hrs) .
- Statistical Tests : Apply ANOVA with post-hoc Tukey tests to compare replicates .
Methodological Challenges
Q. What computational tools are effective for SAR studies of thiophene-indole hybrids?
- Approach :
- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets (e.g., fungal CYP51) .
- QSAR Models : Train on datasets with descriptors like logP and H-bond acceptors .
- Validation : Compare predicted vs. experimental IC₅₀ values (R² > 0.85) .
Q. How to validate non-classical hydrogen bonding in crystal packing?
- Techniques :
- Hirshfeld Surface Analysis : Quantify C–H⋯O/S interactions (e.g., 2.8–3.2 Å distances) .
- Graph-Set Notation : Classify motifs (e.g., S(6) rings) using Mercury software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
